molecular formula C21H18ClN3O3 B2711787 2-chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide CAS No. 1203253-74-0

2-chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide

Cat. No. B2711787
CAS RN: 1203253-74-0
M. Wt: 395.84
InChI Key: IXBPOORSQDENLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzamides, which “2-chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide” is a type of, can be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .

Scientific Research Applications

Enantioselective Synthesis Applications

One area of research involves the enantioselective synthesis of compounds, such as piperidines, from related chemical structures. For example, studies on derivatives similar to the compound of interest have explored methodologies for synthesizing chiral compounds, which are crucial in the development of pharmaceuticals and agrochemicals due to their enantioselective properties (Calvez, Langlois, & Chiaroni, 1998).

Molecular Structural Analysis

Research on closely related compounds often includes detailed molecular structural analysis using techniques such as X-ray diffraction, NMR, FT-IR, and FT-Raman spectroscopy. These studies provide insights into the molecular geometry, electronic structure, and intermolecular interactions, which are essential for understanding the chemical reactivity and properties of the compounds (Kara, Sagdinc, & Karadayı, 2013).

Antioxidant Activity Studies

Compounds within this chemical family have also been investigated for their antioxidant properties. Studies involving derivatives have utilized DPPH free radical scavenging assays to determine their potential antioxidant activity, which is relevant in the context of preventing oxidative stress-related diseases (Demir et al., 2015).

Fluorescence Enhancement Research

The ability of certain compounds to enhance fluorescence when bound to specific ions or molecules is another area of research. This property can be exploited in the development of sensitive and selective probes for biological and environmental monitoring (Faridbod et al., 2009).

Corrosion Inhibition

Research into compounds with similar functionalities has explored their potential as corrosion inhibitors for various metals. These studies are critical in developing new materials for preventing corrosion in industrial applications, which is essential for extending the lifespan of metal components and structures (Mishra et al., 2018).

properties

IUPAC Name

2-chloro-N-[2-[(3-methoxyphenyl)carbamoylamino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c1-28-15-8-6-7-14(13-15)23-21(27)25-19-12-5-4-11-18(19)24-20(26)16-9-2-3-10-17(16)22/h2-13H,1H3,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBPOORSQDENLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide

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